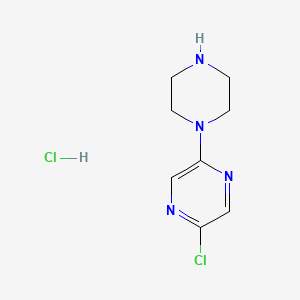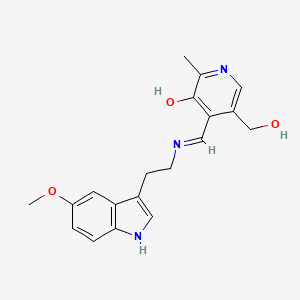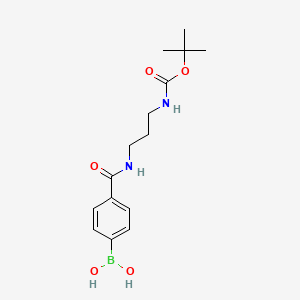
2-Chloro-5-(piperazin-1-yl)pyrazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-(piperazin-1-yl)pyrazine hydrochloride is a heterocyclic compound with the molecular formula C8H12Cl2N4 and a molecular weight of 235.11 g/mol . This compound is part of the pyrazine family and is characterized by the presence of a piperazine ring substituted at the 5-position with a chlorine atom. It is commonly used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(piperazin-1-yl)pyrazine hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5-(piperazin-1-yl)pyrazine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include sulfonium salts, bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), and various nucleophiles. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrazine derivatives, while cyclization reactions can produce complex heterocyclic compounds .
Aplicaciones Científicas De Investigación
2-Chloro-5-(piperazin-1-yl)pyrazine hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-(piperazin-1-yl)pyrazine hydrochloride involves its interaction with specific molecular targets and pathways. For example, piperazine derivatives are known to act as GABA receptor agonists, binding directly to muscle membrane GABA receptors and causing hyperpolarization of nerve endings . This results in the flaccid paralysis of certain organisms, making it useful in various biological studies .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 2-Chloro-5-(piperazin-1-yl)pyrazine hydrochloride include:
2-Chloro-5-(1-piperazinyl)pyrazine: A closely related compound with similar chemical properties.
Substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds have been studied for their anti-tubercular activity.
Uniqueness
What sets this compound apart is its specific substitution pattern and the presence of both a chlorine atom and a piperazine ring. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable tool in various scientific research applications .
Propiedades
Fórmula molecular |
C8H12Cl2N4 |
|---|---|
Peso molecular |
235.11 g/mol |
Nombre IUPAC |
2-chloro-5-piperazin-1-ylpyrazine;hydrochloride |
InChI |
InChI=1S/C8H11ClN4.ClH/c9-7-5-12-8(6-11-7)13-3-1-10-2-4-13;/h5-6,10H,1-4H2;1H |
Clave InChI |
RVJOIHHNXRKRIM-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)C2=CN=C(C=N2)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(1-(2-Aminopyrimidin-4-yl)-2-ethoxy-1H-benzo[d]imidazol-6-yl)-2-(oxazol-2-yl)but-3-yn-2-ol](/img/structure/B13104623.png)
![benzyl (3aS,6aR)-3,3a,4,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrole-1-carboxylate;hydrochloride](/img/structure/B13104626.png)


![8-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-imine](/img/structure/B13104640.png)

![1-Methoxy-3-[(3-methoxyphenyl)methylsulfonylmethyl]benzene](/img/structure/B13104650.png)



![(S,Z)-6-(Methoxymethylene)tetrahydropyrrolo[1,2-C]oxazol-3(1H)-one](/img/structure/B13104678.png)



